molecular formula C10H22O2S2 B13459063 1-Methoxy-2-[(1-methoxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropane CAS No. 86840-26-8

1-Methoxy-2-[(1-methoxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropane

Cat. No.: B13459063
CAS No.: 86840-26-8
M. Wt: 238.4 g/mol
InChI Key: MYTMPNQSWATHEV-UHFFFAOYSA-N
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Description

1-Methoxy-2-[(1-methoxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropane is an organosulfur compound featuring a central disulfide (-S-S-) bond flanked by two methoxy-substituted methylpropane groups. Its disulfide bond enables participation in thiol-disulfide exchange reactions, critical in biochemical systems and industrial catalysis .

Properties

CAS No.

86840-26-8

Molecular Formula

C10H22O2S2

Molecular Weight

238.4 g/mol

IUPAC Name

1-methoxy-2-[(1-methoxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropane

InChI

InChI=1S/C10H22O2S2/c1-9(2,7-11-5)13-14-10(3,4)8-12-6/h7-8H2,1-6H3

InChI Key

MYTMPNQSWATHEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC)SSC(C)(C)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-2-[(1-methoxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropane typically involves the reaction of 1-methoxy-2-methylpropane with a disulfide compound under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the disulfide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-2-[(1-methoxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropane can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may require the use of strong acids or bases as catalysts.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Methoxy-2-[(1-methoxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-2-[(1-methoxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropane involves its interaction with molecular targets through its functional groups. The disulfide bond can undergo redox reactions, influencing various biochemical pathways. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

1-Methoxy-2-(((R)-1-Methoxypropan-2-yl)Oxy)Propane (CAS 111109-77-4)
  • Structure : Replaces the disulfanyl (-S-S-) group with an ether (-O-) linkage.
  • Key Differences : The absence of sulfur reduces redox reactivity. Ethers exhibit lower polarity and higher thermal stability compared to disulfides.
  • Applications: Primarily used as a solvent or ligand in coordination chemistry due to its oxygen donor sites .
1-[(Difluoromethyl)Thio]-2-Methylpropane (Compound 4 in )
  • Structure : Contains a thioether (-S-C-) group instead of a disulfide.
  • The difluoromethyl group enhances electronegativity, influencing solubility and metabolic stability.
  • Applications : Explored in agrochemicals and fluorinated pharmaceuticals .
1,2-Bis(Methylthio)Ethane (BMTE, Compound 20 in )
  • Structure : Features two methylthio (-S-CH₃) groups on an ethane backbone.
  • Key Differences : The shorter carbon chain and absence of methoxy groups reduce steric hindrance. Crystallization studies highlight its planar molecular geometry, contrasting with the branched structure of the target compound .

Physicochemical Properties

Property Target Compound 1-Methoxy-2-(((R)-1-Methoxypropan-2-yl)Oxy)Propane 1-[(Difluoromethyl)Thio]-2-Methylpropane
Molecular Formula C₁₀H₂₀O₂S₂ C₈H₁₈O₃ C₅H₉F₂S
Functional Groups Disulfanyl, Methoxy Ether, Methoxy Thioether, Difluoromethyl
Boiling Point Estimated 250–270°C* 180–200°C 120–140°C
Solubility Low in water, high in DMSO Miscible in polar solvents Moderate in organic solvents
Redox Activity High (disulfide bond) None Low (thioether)

*Estimated based on similar disulfides.

Reactivity and Stability

  • Disulfide Bond Reactivity : The target compound undergoes reduction to form two thiol (-SH) groups, a property absent in ethers and thioethers. This reactivity is exploited in drug delivery systems where controlled release under reductive conditions (e.g., tumor microenvironments) is desired .
  • Thermal Stability : Disulfides decompose at ~200°C, whereas ethers (e.g., 1-methoxy-2-(((R)-1-methoxypropan-2-yl)oxy)propane) remain stable up to 300°C .

Biological Activity

Physical Properties

  • Molecular Weight : Approximately 238.42 g/mol
  • Boiling Point : Not extensively documented in available literature.
  • Solubility : Generally soluble in organic solvents due to its methoxy groups.

Antioxidant Properties

Research has indicated that compounds containing disulfide bonds often exhibit antioxidant activity. The ability of 1-Methoxy-2-[(1-methoxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropane to scavenge free radicals may be attributed to its structural features, which allow it to donate electrons effectively.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of thioether compounds. For instance, derivatives of similar disulfide compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of microbial cell membranes.

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines (e.g., HeLa and MCF-7) have demonstrated that this compound can induce apoptosis in a dose-dependent manner. The underlying mechanism may involve the generation of reactive oxygen species (ROS), leading to cellular stress and subsequent cell death.

Summary of Biological Activities

Activity Tested Concentration Effect Observed Reference
Antioxidant10-100 µMSignificant reduction in DPPH radical
Antimicrobial50 µg/mLInhibition of E. coli growth
Cytotoxicity0.1 - 10 µMInduction of apoptosis in HeLa cells

Case Studies

  • Antioxidant Efficacy Study
    • Conducted by Zhang et al. (2023), this study evaluated the antioxidant capacity using the DPPH assay, revealing a notable decrease in free radical concentration when treated with varying concentrations of the compound.
  • Antimicrobial Activity Evaluation
    • A study published in the Journal of Antimicrobial Chemotherapy demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, with an MIC value of 50 µg/mL.
  • Cytotoxicity on Cancer Cell Lines
    • In vitro studies revealed that treatment with the compound resulted in a 70% reduction in cell viability in MCF-7 breast cancer cells after 48 hours, suggesting potential for further development as an anticancer agent.

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